molecular formula C14H16N2 B4388279 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole

2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole

Cat. No. B4388279
M. Wt: 212.29 g/mol
InChI Key: HTASXOSMLIHSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole, also known as IBPB, is a novel compound that has been gaining attention in the scientific community for its potential applications in various fields. IBPB is a benzimidazole derivative that has been synthesized through a multi-step process, and its properties and effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole has been shown to inhibit the activity of certain enzymes, such as AKT and ERK, which are known to be involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune responses. 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole is its relatively low toxicity, which makes it a promising candidate for further research and development. However, 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole also has some limitations, such as its low solubility in water and its instability under certain conditions. These limitations may affect its use in certain lab experiments and applications.

Future Directions

There are many potential future directions for research on 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole. One area of interest is the development of more efficient synthesis methods for 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole and its derivatives. Another area of research is the investigation of the molecular mechanisms underlying the anti-tumor effects of 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole. Additionally, further studies are needed to evaluate the safety and efficacy of 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole in animal models and clinical trials. Finally, the potential applications of 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole in other fields, such as immunology and neurology, should also be explored.

Scientific Research Applications

2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole has anti-tumor effects on various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2-isobutyl-1-(2-propyn-1-yl)-1H-benzimidazole has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.

properties

IUPAC Name

2-(2-methylpropyl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-4-9-16-13-8-6-5-7-12(13)15-14(16)10-11(2)3/h1,5-8,11H,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTASXOSMLIHSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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